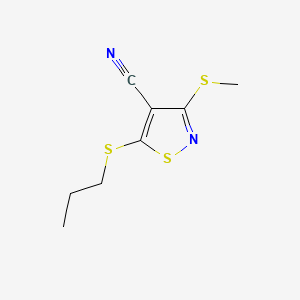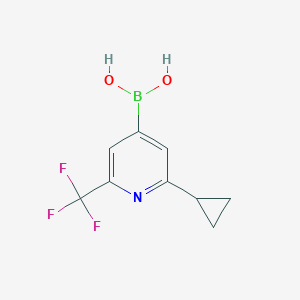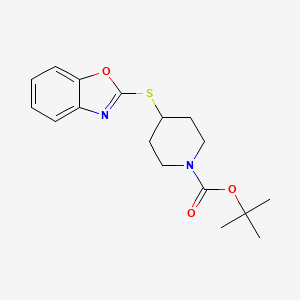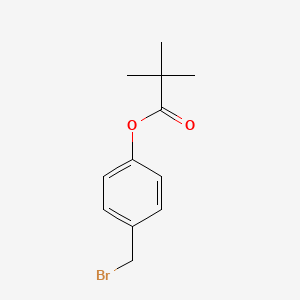
Propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)phenyl pivalate is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further esterified with pivalic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)phenyl pivalate typically involves the esterification of 4-(bromomethyl)phenol with pivalic acid. This reaction can be catalyzed by various agents such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of 4-(bromomethyl)phenyl pivalate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)phenyl pivalate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used in anhydrous solvents like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted phenyl pivalates with various functional groups.
Oxidation: 4-(Formyl)phenyl pivalate or 4-(carboxyl)phenyl pivalate.
Reduction: 4-(Methyl)phenyl pivalate.
Applications De Recherche Scientifique
4-(Bromomethyl)phenyl pivalate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a building block for drug candidates.
Materials Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(bromomethyl)phenyl pivalate depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. This results in the formation of a new covalent bond and the substitution of the bromine atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloromethyl)phenyl pivalate
- 4-(Iodomethyl)phenyl pivalate
- 4-(Methyl)phenyl pivalate
Uniqueness
4-(Bromomethyl)phenyl pivalate is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl groups in nucleophilic substitution reactions
Propriétés
Numéro CAS |
58305-26-3 |
|---|---|
Formule moléculaire |
C12H15BrO2 |
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
[4-(bromomethyl)phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)11(14)15-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 |
Clé InChI |
QJXKASHSIMLRDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC1=CC=C(C=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



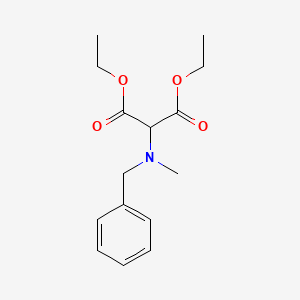
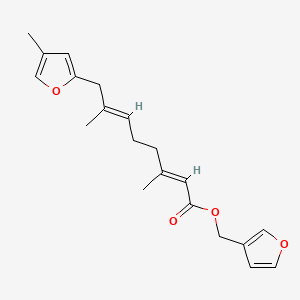
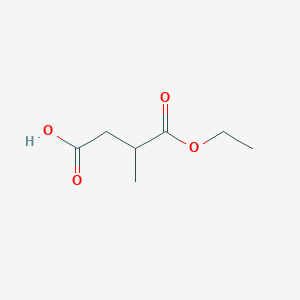
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)


![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
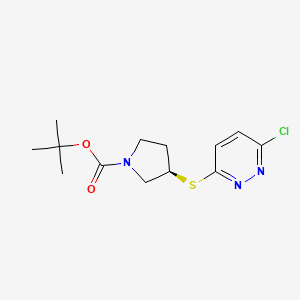
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
